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molecular formula C9H10FNO B8327880 1-(3-Fluoro-2-(methylamino)phenyl)ethanone

1-(3-Fluoro-2-(methylamino)phenyl)ethanone

Cat. No. B8327880
M. Wt: 167.18 g/mol
InChI Key: BCDMCRZKESCBCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04997840

Procedure details

A mixture of 2',3'-difluoroacetophenone (30 g), methylamine (33% w/w solution in industrial methylated spirit, 46.5 ml), industrial methylated spirit (20 ml) and copper powder (1 g) was stirred in a sealed pressure vessel overnight at 100°. The reaction mixture was allowed to cool to ambient temperature and the mixture washed out of the vessel with industrial methylated spirit (2×30 ml). A solution of sodium sulphide nonahydrate (3.7 g) in water (39 ml) was added and the mixture heated at 50° for 15 minutes. The mixture was filtered through diatomaceous earth (sold under the trade name CELITE) and the filter bed washed with industrial methylated spirit (50 ml). The combined filtrate and washing were evaporated to give an oil which was stirred with hydrochloric acid (5M, 120 ml) for 90 minutes. The mixture was neutralised with aqueous sodium hydroxide (5M, 120 ml) and then extracted with dichloromethane (2×150 ml, then 100 ml). The combined extracts were washed with aqueous sodium chloride (6M, 50 ml), dried over magnesium sulphate and evaporated to dryness. The residue was purified by flash chromatography on a silica gel column eluted with dichloromethane:methanol (19:1) to give the novel compound 3'-fluoro-2'-(methylamino)acetophenone, m.p. 26°-28°.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
46.5 mL
Type
reactant
Reaction Step One
[Compound]
Name
industrial methylated spirit
Quantity
20 mL
Type
solvent
Reaction Step One
Name
copper
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
F[C:2]1[C:7]([F:8])=[CH:6][CH:5]=[CH:4][C:3]=1[C:9](=[O:11])[CH3:10].[CH3:12][NH2:13].Cl>[Cu].[OH-].[Na+]>[F:8][C:7]1[C:2]([NH:13][CH3:12])=[C:3]([C:9](=[O:11])[CH3:10])[CH:4]=[CH:5][CH:6]=1 |f:4.5|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
FC1=C(C=CC=C1F)C(C)=O
Name
Quantity
46.5 mL
Type
reactant
Smiles
CN
Name
industrial methylated spirit
Quantity
20 mL
Type
solvent
Smiles
Name
copper
Quantity
1 g
Type
catalyst
Smiles
[Cu]
Step Two
Name
Quantity
120 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
120 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred in a sealed pressure vessel overnight at 100°
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the mixture washed out of the vessel with industrial methylated spirit (2×30 ml)
ADDITION
Type
ADDITION
Details
A solution of sodium sulphide nonahydrate (3.7 g) in water (39 ml) was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated at 50° for 15 minutes
Duration
15 min
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through diatomaceous earth (
WASH
Type
WASH
Details
washed with industrial methylated spirit (50 ml)
WASH
Type
WASH
Details
The combined filtrate and washing
CUSTOM
Type
CUSTOM
Details
were evaporated
CUSTOM
Type
CUSTOM
Details
to give an oil which
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (2×150 ml
WASH
Type
WASH
Details
The combined extracts were washed with aqueous sodium chloride (6M, 50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography on a silica gel column
WASH
Type
WASH
Details
eluted with dichloromethane:methanol (19:1)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC=1C(=C(C=CC1)C(C)=O)NC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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